4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which have been studied for various biological activities, including anti-cancer and neuroprotective effects. Specifically, it has been identified as a selective inhibitor of glycogen synthase kinase 3 alpha (GSK3α), making it a candidate for research in diseases such as acute myeloid leukemia and Alzheimer's disease.
4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one can be classified as:
The synthesis of 4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one typically involves several key steps:
The synthetic routes may vary but generally involve:
The molecular structure of 4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one is characterized by:
The compound primarily undergoes:
Common reagents used in reactions involving this compound include:
These reactions can lead to various derivatives that may exhibit altered pharmacological properties.
The mechanism by which 4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one exerts its effects involves:
Studies have shown that this compound promotes cell differentiation while minimizing unwanted activation of pathways associated with β-catenin accumulation .
The compound typically appears as a solid with good solubility in organic solvents. Its melting point and boiling point are yet to be extensively documented but are expected to fall within typical ranges for similar pyrazoloquinoline derivatives.
Key chemical properties include:
Relevant analyses may include spectroscopic methods such as NMR and mass spectrometry to confirm identity and purity.
4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one has potential applications in:
Research continues to explore the full therapeutic potential and mechanisms underlying its biological effects.
The molecular interactions between 4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one (designated BRD0705) and glycogen synthase kinase 3 (GSK3) isoforms were first resolved through X-ray crystallography. The compound forms a stable complex with GSK3β at 2.60 Å resolution (PDB ID: 5KPL), revealing its binding within the ATP-active site. Key structural features include:
Table 1: Crystallographic Data for BRD0705-GSK3 Complexes
PDB ID | Target | Resolution (Å) | R-Value | Key Ligand Interactions | |
---|---|---|---|---|---|
5KPL | GSK3β | 2.60 | 0.178 (Work) | H-bond: Val135, Water-mediated: Asp200 | |
7SXF | GSK3α | 1.94 | 0.201 (Work) | H-bond: Val135, π-Stacking: Phe139 | [3] |
Comparative analysis of BRD0705-bound GSK3α (PDB ID: 7SXF) and GSK3β structures demonstrates a ~37-fold selectivity for GSK3α. This selectivity arises from:
Molecular dynamics simulations reveal that BRD0705 binding modulates ATP-domain flexibility:
The Asp133 (GSK3α) → Glu196 (GSK3β) divergence constitutes a molecular "switch" governing paralog selectivity:
Table 2: Hinge Region Differences Driving Paralog Selectivity
Feature | GSK3α (Asp133) | GSK3β (Glu196) | Consequence on BRD0705 Binding | |
---|---|---|---|---|
Side chain length | 4.1 Å | 5.8 Å | Steric clash with ethyl group in GSK3β | |
pKa | 3.9 | 4.3 | Enhanced ionic repulsion in GSK3β | |
Solvation energy | -9.2 kcal/mol | -7.8 kcal/mol | Reduced desolvation penalty in GSK3α | [4] |
Molecular Characterization and Synthesis
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3